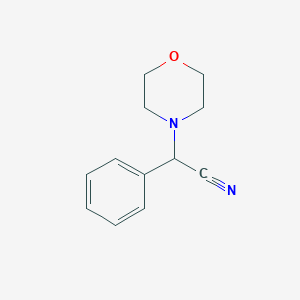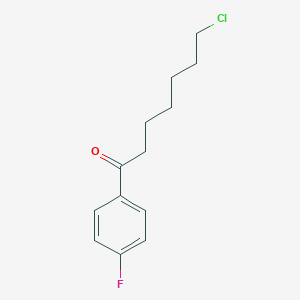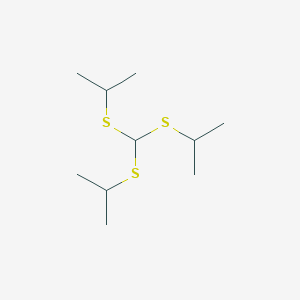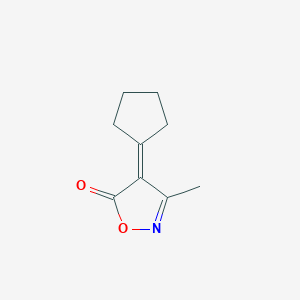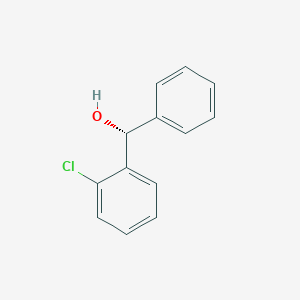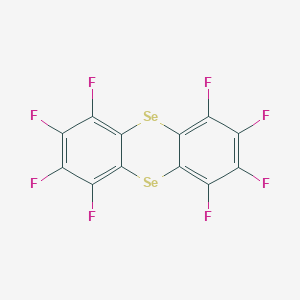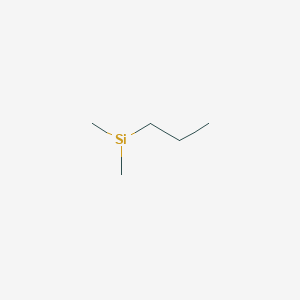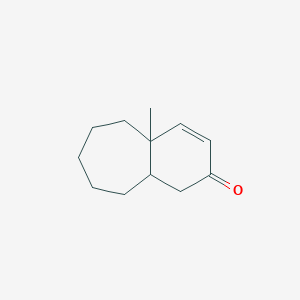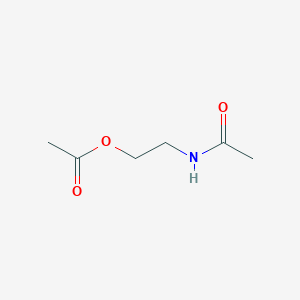
2-Acetamidoethyl acetate
Descripción general
Descripción
2-Acetamidoethyl acetate is an organic compound with the chemical formula C6H11NO3. It is also known as glycolylacetamide or N-acetyl-2-aminoethyl acetate. This compound is widely used in scientific research applications due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-Acetamidoethyl acetate has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of chiral ligands for asymmetric synthesis. Additionally, it has potential applications in the field of materials science, such as the synthesis of polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Acetamidoethyl acetate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino and acetamido groups. It can also act as a chelating agent due to the presence of the two carbonyl groups.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Acetamidoethyl acetate. However, it has been reported to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Acetamidoethyl acetate in lab experiments include its high yield and low cost of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, its limited solubility in water can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 2-Acetamidoethyl acetate. One potential area of research is the development of new synthetic methods for this compound. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields, including materials science and medicine.
Conclusion
In conclusion, 2-Acetamidoethyl acetate is a unique organic compound with several potential applications in scientific research. Its synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, it has been shown to exhibit antibacterial and antifungal properties and inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential applications of this compound in various fields.
Propiedades
Número CAS |
16180-96-4 |
|---|---|
Nombre del producto |
2-Acetamidoethyl acetate |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-acetamidoethyl acetate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) |
Clave InChI |
SKPWGBMKZNVXFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC(=O)C |
SMILES canónico |
CC(=O)NCCOC(=O)C |
Otros números CAS |
16180-96-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)



